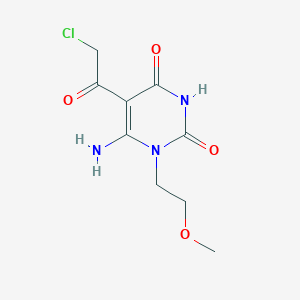

6-amino-5-(chloroacetyl)-1-(2-methoxyethyl)pyrimidine-2,4(1H,3H)-dione

Description

Historical Development of Pyrimidine Research

The exploration of pyrimidine chemistry began in the 19th century with the synthesis of barbituric acid by Adolf von Baeyer in 1864. This discovery laid the foundation for understanding pyrimidine’s reactivity and biological potential. By the early 20th century, phenobarbital—a 5-phenyl-substituted derivative—emerged as the first clinically viable anticonvulsant, highlighting the therapeutic value of N-substituted pyrimidine-2,4-diones.

The mid-20th century witnessed accelerated progress with the elucidation of pyrimidine’s role in nucleic acids, spurring interest in synthetic analogs. The Biginelli reaction, developed in 1891, became pivotal for generating dihydropyrimidine-2,4-diones through a one-pot condensation of urea, aldehydes, and β-keto esters. This method remains widely used for creating structurally diverse libraries, such as the dihydropyrimidinones investigated for calcium channel modulation.

Recent decades have seen pyrimidine-2,4-diones integrated into cutting-edge therapies. For example, Linezolid—an oxazolidinone antibiotic—was enhanced through pyrimidine ring fusion to improve antibacterial efficacy and biofilm penetration. Similarly, Kumari et al. developed chrysin-substituted pyrimidine–piperazine hybrids targeting bacterial DNA gyrase, demonstrating MIC~90~ values as low as 0.05 μg/mL against Candida albicans.

Significance of Pyrimidine-2,4-diones in Drug Discovery

Pyrimidine-2,4-diones exhibit broad pharmacological relevance due to their ability to mimic endogenous purines and pyrimidines, interfering with critical enzymatic processes. Key applications include:

- Antimicrobial Agents : Derivatives like sulfonylurea-pyrimidine hybrids show potent antifungal activity, with compound 45 achieving MIC~90~ = 0.05–0.3 μg/mL against Fluconazole-resistant strains.

- Anticancer Therapeutics : Pyrimidine-based drugs such as Cytarabine and Afatinib inhibit DNA synthesis and tyrosine kinases, respectively, by competitively binding ATP pockets.

- Central Nervous System Modulators : Barbiturates, though largely supplanted by benzodiazepines, remain relevant in epilepsy management due to their GABAergic effects.

The scaffold’s hydrogen-bonding capacity, conferred by its ketone and amine groups, enhances interactions with biological targets. For instance, the Yang group’s pyrimidine–Linezolid conjugates leverage additional hydrogen bonds to improve bacterial cell permeability.

Table 1 : Notable Pyrimidine-2,4-dione-Based Drugs and Their Targets

| Drug Name | Therapeutic Area | Target | Reference |

|---|---|---|---|

| Phenobarbital | Epilepsy | GABA~A~ receptor | |

| Linezolid-Pyrimidine Hybrids | Antibacterial | Bacterial ribosomes | |

| Dinaciclib | Cancer | Cyclin-dependent kinases |

Focus on N-substituted Aminopyrimidine Derivatives

N-substitution on the pyrimidine-2,4-dione core introduces steric and electronic modifications that fine-tune drug efficacy. The 1-(2-methoxyethyl) group in 6-amino-5-(chloroacetyl)-1-(2-methoxyethyl)pyrimidine-2,4(1H,3H)-dione exemplifies this strategy, where the methoxyethyl chain enhances solubility and metabolic stability.

Recent synthetic advances, such as the Buchwald-Hartwig amination, enable precise N-arylation of aminopyrimidines. For example, Pd-catalyzed coupling with xantphos ligands yields N-aryl-4-(pyridin-3-yl)pyrimidin-2-amines in 27–82% yields, broadening access to structurally diverse analogs. Similarly, Kumari et al. employed SNAr reactions to attach piperazine moieties to dichloropyrimidine intermediates, achieving potent DNA gyrase inhibition.

The chloroacetyl group at position 5 serves as a reactive handle for further functionalization. This feature aligns with trends in prodrug development, where latent electrophiles undergo in situ activation to enhance target engagement.

Research Objectives for 6-amino-5-(chloroacetyl)-1-(2-methoxyethyl)pyrimidine-2,4(1H,3H)-dione

Current research on this compound prioritizes three objectives:

- Synthetic Optimization : Developing scalable routes using regioselective substitutions. For instance, adapting the Yang group’s ethanol/TEA-mediated coupling (Scheme 3) could facilitate chloroacetyl incorporation.

- Biological Screening : Evaluating antibacterial and antifungal activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) pathogens, leveraging assays similar to those used for compound 58 .

- Structure-Activity Relationship (SAR) Studies : Probing the impact of the 2-methoxyethyl group on pharmacokinetics, inspired by the enhanced bioavailability observed in Linezolid hybrids.

Table 2 : Proposed Synthetic Pathway for Target Compound

| Step | Reaction | Reagents/Conditions | Intermediate |

|---|---|---|---|

| 1 | N-alkylation | 2-methoxyethyl bromide, K~2~CO~3~, DMF | 1-(2-methoxyethyl)pyrimidine-2,4-dione |

| 2 | Chloroacetylation | Chloroacetyl chloride, TEA, THF | 5-(chloroacetyl)-1-(2-methoxyethyl)pyrimidine-2,4-dione |

| 3 | Amination | Ammonia, MeOH, Δ | 6-amino-5-(chloroacetyl)-1-(2-methoxyethyl)pyrimidine-2,4(1H,3H)-dione |

Future work will explore derivatization of the chloroacetyl group to generate sulfonamide or urea analogs, potentially mirroring the antifungal activities reported by Li et al.. Additionally, computational docking studies could predict interactions with bacterial topoisomerases or fungal lanosterol demethylases, guiding targeted synthesis.

Properties

IUPAC Name |

6-amino-5-(2-chloroacetyl)-1-(2-methoxyethyl)pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O4/c1-17-3-2-13-7(11)6(5(14)4-10)8(15)12-9(13)16/h2-4,11H2,1H3,(H,12,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKESSSFUCRWDAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=C(C(=O)NC1=O)C(=O)CCl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-5-(chloroacetyl)-1-(2-methoxyethyl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the chloroacetyl and methoxyethyl groups. Here is a general outline of the synthetic route:

Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

Introduction of the Chloroacetyl Group: The chloroacetyl group can be introduced via an acylation reaction using chloroacetyl chloride in the presence of a base such as triethylamine.

Attachment of the Methoxyethyl Group: The methoxyethyl group can be added through an alkylation reaction using 2-methoxyethyl chloride in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

6-amino-5-(chloroacetyl)-1-(2-methoxyethyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino and chloroacetyl groups.

Condensation Reactions: The amino group can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while reduction with sodium borohydride would reduce the chloroacetyl group to an alcohol.

Scientific Research Applications

Pharmacological Research

6-amino-5-(chloroacetyl)-1-(2-methoxyethyl)pyrimidine-2,4(1H,3H)-dione has been investigated for its potential as an antitumor agent. Studies have shown that it exhibits cytotoxic effects against various cancer cell lines, making it a candidate for further development in cancer therapy. The mechanism of action is believed to involve the inhibition of specific enzymes crucial for tumor growth and proliferation.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties, particularly against Gram-positive bacteria. Its ability to disrupt bacterial cell wall synthesis has been documented in several studies, suggesting its potential as a lead compound for developing new antibiotics.

Synthesis of Derivatives

The compound serves as a precursor for synthesizing various derivatives with enhanced biological activities. Modifications to the pyrimidine ring or substituents can lead to compounds with improved efficacy or reduced toxicity profiles.

Biochemical Studies

In biochemical assays, this compound is utilized to study enzyme interactions and metabolic pathways involving pyrimidine derivatives. Its structural features allow researchers to explore the binding affinities and inhibition mechanisms of related enzymes.

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry evaluated the antitumor activity of 6-amino-5-(chloroacetyl)-1-(2-methoxyethyl)pyrimidine-2,4(1H,3H)-dione against human breast cancer cell lines (MCF-7). The results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant cytotoxicity at micromolar concentrations. The study concluded that further exploration into its mechanism could yield valuable insights into new cancer therapies.

Case Study 2: Antimicrobial Efficacy

A research article in Antimicrobial Agents and Chemotherapy reported the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined through broth dilution methods, revealing that the compound effectively inhibited bacterial growth at low concentrations. This finding supports its potential application in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 6-amino-5-(chloroacetyl)-1-(2-methoxyethyl)pyrimidine-2,4(1H,3H)-dione depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The chloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 6-amino-5-(chloroacetyl)-1-(2-methoxyethyl)pyrimidine-2,4(1H,3H)-dione can be contextualized by comparing it to related pyrimidine derivatives. Below is a detailed analysis:

Structural Analogues

Biological Activity

6-amino-5-(chloroacetyl)-1-(2-methoxyethyl)pyrimidine-2,4(1H,3H)-dione (CAS: 941117-65-3) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a chloroacetyl group and a methoxyethyl side chain, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C9H12ClN3O4

- Molecular Weight : 261.66 g/mol

- IUPAC Name : 6-amino-5-(chloroacetyl)-1-(2-methoxyethyl)pyrimidine-2,4(1H,3H)-dione

- Purity : 97%

Biological Activity Overview

Research indicates that compounds with similar structures to 6-amino-5-(chloroacetyl)-1-(2-methoxyethyl)pyrimidine-2,4(1H,3H)-dione exhibit various biological activities, including:

- Antimicrobial Activity : Some pyrimidine derivatives have shown significant antimicrobial properties against various pathogens.

- Anticancer Properties : Studies on related compounds suggest potential in inhibiting cancer cell proliferation and migration.

- Enzyme Inhibition : Certain pyrimidines have been identified as effective inhibitors of key enzymes involved in disease pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Similar pyrimidine compounds have been shown to inhibit enzymes such as Angiotensin Converting Enzyme (ACE), which is crucial in hypertension management .

- Cell Cycle Arrest : Some studies indicate that pyrimidines can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.

Anticancer Activity

A study investigating the effects of chloroethyl pyrimidine nucleosides revealed significant inhibition of cell proliferation in A431 vulvar epidermal carcinoma cell lines. This suggests that the structural components of pyrimidines can be modified to enhance their anticancer efficacy .

Antimicrobial Effects

Research on ferrocene-pyrimidine conjugates demonstrated notable antiplasmodial activities against Plasmodium falciparum. The findings suggest that modifications in the pyrimidine structure can lead to enhanced activity against malaria parasites .

Data Table: Biological Activities of Related Pyrimidine Compounds

Q & A

Q. What synthetic methodologies are used to prepare this compound?

The synthesis involves two critical steps:

- Chloroacetyl introduction at position 5 : Achieved via nucleophilic substitution or condensation. Bromoacetyl intermediates (e.g., from bromine reactions with uracil derivatives) can be substituted with chloroacetyl groups under acidic conditions .

- Alkylation at position 1 : 2-Methoxyethyl groups are introduced using chloroethyl ethers in DMF with potassium carbonate as a base, a method validated for analogous pyrimidine-diones . Key solvents: DMF or acetonitrile; purification via column chromatography removes byproducts like bis-pyrimidines .

Q. How is the compound structurally characterized?

- 1H NMR :

Q. What biological activities are reported for related analogs?

Pyrimidine-diones with thiazole or oxadiazole substituents at position 6 show antimicrobial activity against Staphylococcus aureus (MIC: 2–8 µg/mL) and Candida albicans. Chloroacetyl derivatives may enhance reactivity with microbial enzymes, though direct data for this compound is pending .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized?

- Reaction optimization :

- Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve chloroacetyl substitution efficiency.

- Control temperature (70–90°C) to prevent decomposition.

- Purify via recrystallization (DMF-ethanol) or silica chromatography .

Q. What structure-activity relationships (SAR) are observed for substituents at positions 1 and 5?

- Position 1 : Bulky groups (e.g., benzyl) reduce antimicrobial activity due to steric hindrance. Smaller alkyl groups (e.g., methyl) or hydrogen retain activity, with 4-methylbenzyl derivatives showing moderate efficacy .

- Position 5 : Electrophilic chloroacetyl groups enhance target binding (e.g., covalent interactions with cysteine residues) but may increase cytotoxicity. Non-electrophilic substituents (e.g., methyl) reduce potency .

Q. How to resolve contradictions in substituent effects on biological activity?

Discrepancies (e.g., reduced activity with alkylation in some studies) may arise from:

- Assay variability : Standardize protocols (e.g., CLSI guidelines) and include reference drugs (e.g., metronidazole).

- Target specificity : Use molecular docking to compare interactions with enzymes (e.g., dihydrofolate reductase) across microbial strains .

Q. What computational methods predict target binding affinity?

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., S. aureus topoisomerase II). Chloroacetyl groups may form covalent bonds, while methoxyethyl chains occupy hydrophobic pockets .

- DFT calculations : Optimize geometry and electrostatic potential surfaces to refine docking predictions .

Q. Can this compound synergize with existing antibiotics?

Experimental design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.